

# Application Notes and Protocols for 177Lulilotomab Satetraxetan Administration in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the administration of 177Lu-lilotomab satetraxetan (also known as **Betalutin**®), an antibody-radionuclide conjugate (ARC), in the context of clinical trials for relapsed non-Hodgkin lymphoma (NHL).[1][2]

### **Mechanism of Action**

177Lu-lilotomab satetraxetan is a radioimmunotherapy that targets the CD37 antigen, a glycoprotein highly expressed on the surface of B-cells, including malignant ones.[3] The therapeutic consists of two key components:

- Lilotomab: A murine anti-CD37 monoclonal antibody that specifically binds to the CD37 antigen on B-cell lymphomas.[3]
- 177Lu-satetraxetan: The beta-emitting radionuclide Lutetium-177 is chelated by satetraxetan and conjugated to lilotomab.[2][4] The emitted beta particles induce DNA double-strand breaks in the target cells, leading to cell cycle arrest and apoptosis.

The targeted delivery of radiation to malignant B-cells aims to maximize anti-tumor efficacy while minimizing toxicity to healthy tissues.[3][5]



## **Signaling Pathway**





Click to download full resolution via product page

Caption: Mechanism of action of 177Lu-lilotomab satetraxetan.

## **Experimental Protocols**

The following protocols are synthesized from the LYMRIT-37-01 and LYMRIT-37-05 clinical trials.[1][6][7]



### **Patient Selection Criteria (Inclusion - partial list)**

- Age: 18 years or older.[8][9]
- Histologically confirmed CD37-positive B-cell non-Hodgkin lymphoma (e.g., follicular lymphoma, diffuse large B-cell lymphoma).[3][6][8]
- Relapsed or refractory disease.[3][10]
- ECOG performance status of 0-2.[6]
- Measurable disease.[8]
- Life expectancy of at least 3 months.[8]

### **Pre-treatment and Dosing Regimen**

The administration of 177Lu-lilotomab satetraxetan involves a pre-treatment phase to improve tumor targeting and reduce hematologic toxicity.[4]

- 1. Rituximab Pre-treatment:
- Patients may receive rituximab (375 mg/m²) infusions.[6][11] The timing of these infusions can vary, for example, at 4 and 3 weeks prior to 177Lu-lilotomab satetraxetan administration.
   [11]
- 2. Lilotomab Pre-dosing:
- Unlabeled "cold" lilotomab is administered prior to the radiolabeled antibody.[4]
- The purpose of pre-dosing is to saturate non-tumor binding sites and improve the biodistribution of the radioimmunoconjugate to the tumor.[4]
- Different doses of lilotomab have been investigated, including a fixed dose of 40 mg and weight-based dosing of 100 mg/m².[12][13]
- 3. 177Lu-lilotomab satetraxetan Administration:
- Administered as a single intravenous infusion.[12]



- Dose escalation studies have evaluated dosages of 10, 15, and 20 MBq/kg body weight.[12]
   [14]
- The infusion is typically performed in an outpatient setting, with a surveillance period of at least 2 hours post-administration.[2]

## **Clinical Trial Patient Workflow**



#### Clinical Trial Patient Workflow for 177Lu-lilotomab satetraxetan



Click to download full resolution via product page

Caption: Patient workflow in a clinical trial of 177Lu-lilotomab satetraxetan.



# Data Presentation Dosimetry and Biodistribution

Dosimetry studies are crucial to understand the radiation absorbed doses in tumors and organs at risk.

| Organ/Tissue | Absorbed Dose<br>(mGy/MBq) - Mean or<br>Range | Reference |
|--------------|-----------------------------------------------|-----------|
| Tumor        | 1.33 - 2.67 (mean, across different arms)     | [13]      |
| Red Marrow   | 0.89 - 1.55 (mean, across<br>different arms)  | [13]      |
| Spleen       | 1.54 - 3.60                                   | [15]      |
| Liver        | 0.70 - 1.15                                   | [15]      |
| Kidneys      | 0.16 - 0.79                                   | [15]      |
| Whole-body   | 0.08 - 0.17                                   | [15]      |

Pre-dosing with lilotomab has been shown to significantly increase the ratio of tumor to red marrow absorbed dose.[13]

# Efficacy in Relapsed/Refractory Follicular Lymphoma (LYMRIT 37-01)



| Patient Group                                                   | Overall<br>Response<br>Rate (ORR) | Complete<br>Response (CR) | Median Duration of Response (mDoR)                | Reference |
|-----------------------------------------------------------------|-----------------------------------|---------------------------|---------------------------------------------------|-----------|
| All iNHL patients (n=74)                                        | 61%                               | 26%                       | 13.3 months                                       | [12]      |
| FL patients<br>(n=57)                                           | 65%                               | 24%                       | -                                                 | [12]      |
| 3L FL patients<br>(≥2 prior<br>therapies)                       | 70%                               | 27%                       | -                                                 | [12]      |
| FL patients (Arm 1: 40mg lilotomab + 15 MBq/kg Betalutin®)      | 64%                               | 28%                       | -                                                 | [12]      |
| FL patients (Arm 4: 100 mg/m2 lilotomab + 20 MBq/kg Betalutin®) | 69%                               | 19%                       | -                                                 | [12]      |
| Rituximab-<br>refractory FL (≥2<br>prior therapies,<br>n=21)    | 67%                               | 24%                       | 13.6 months<br>(overall), 32.0<br>months (for CR) | [4]       |

## **Safety and Tolerability**

The most common treatment-emergent adverse events (TEAEs) are hematologic and generally manageable.



| Adverse Event (Grade ≥3)        | Frequency                                  | Reference |
|---------------------------------|--------------------------------------------|-----------|
| Neutropenia                     | Reported as a dose-limiting toxicity (DLT) | [4][6]    |
| Thrombocytopenia                | Reported as a DLT                          | [4]       |
| Lymphocyte count decrease       | 25.0% (in one study)                       | [6]       |
| White blood cell count decrease | -                                          | [6]       |

In the LYMRIT 37-05 study for DLBCL, a single case of dose-limiting toxicity (Grade 4 neutropenia) was reported at the highest dose level.[6]

# **Logical Flow of a Dose-Escalation Clinical Trial**





Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. openmedscience.com [openmedscience.com]
- 4. Phase 1/2a study of 177Lu-lilotomab satetraxetan in relapsed/refractory indolent non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 177Lu-Lilotomab Satetraxetan Has the Potential to Counteract Resistance to Rituximab in Non-Hodgkin Lymphoma | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 6. P1165: BETALUTIN® IN PATIENTS WITH RELAPSED/ REFRACTORY DIFFUSE LARGE B-CELL LYMPHOMA (DLBCL) NOT ELIGIBLE FOR AUTOLOGOUS STEM CELL TRANSPLANT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. A Phase I/II study of lutetium (177Lu)-lilotomab satetraxetan | Clinical Research Studies Listing [val-upenn.ainfo.io]
- 10. Nordic Nanovector Announces Initial Results from LYMRIT 37-05 Phase 1 Trial of Betalutin® in Relapsed/Refractory Diffuse Large B-cell Lymphoma (DLBCL) BioSpace [biospace.com]
- 11. Tumor-Absorbed Dose for Non-Hodgkin Lymphoma Patients Treated with the Anti-CD37 Antibody Radionuclide Conjugate 177Lu-Lilotomab Satetraxetan | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. Pre-dosing with lilotomab prior to therapy with 177Lu-lilotomab satetraxetan significantly increases the ratio of tumor to red marrow absorbed dose in non-Hodgkin lymphoma patients PMC [pmc.ncbi.nlm.nih.gov]
- 14. FDG PET/CT and Dosimetric Studies of 177Lu-Lilotomab Satetraxetan in a First-in-Human Trial for Relapsed Indolent non-Hodgkin Lymphoma—Are We Hitting the Target? -







PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biodistribution and Dosimetry Results from a Phase 1 Trial of Therapy with the Antibody-Radionuclide Conjugate 177Lu-Lilotomab Satetraxetan PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for 177Lu-lilotomab Satetraxetan Administration in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10776178#protocol-for-177lu-lilotomab-satetraxetan-administration-in-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com